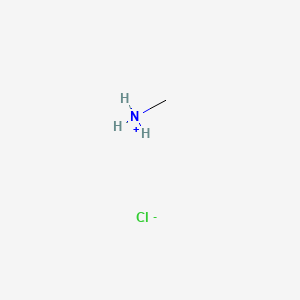

Monomethylammonium chloride

Description

Monomethylammonium chloride (CH₆ClN; CAS 593-51-1), also known as methylamine hydrochloride, is a quaternary ammonium salt derived from methylamine and hydrochloric acid. With an average molecular mass of 67.516 g/mol, it is a white crystalline solid highly soluble in water and polar solvents . It is widely used in organic synthesis, pharmaceuticals, and as a precursor in materials science, particularly in the preparation of perovskite solar cells and coordination complexes (e.g., (CH₃NH₃)₄YbCl₇) . Its industrial applications include acting as a buffering agent and catalyst in polymer chemistry .

Properties

IUPAC Name |

methylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-89-5 (Parent) | |

| Record name | Methylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30873360 | |

| Record name | Methylammonium chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-51-1 | |

| Record name | Methylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylammonium chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Monomethylammonium chloride can be synthesized through the reaction of methylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where methylamine gas is bubbled through hydrochloric acid, resulting in the formation of this compound crystals. The reaction can be represented as follows:

CH3NH2+HCl→CH3NH3Cl

Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield. The compound is then purified through recrystallization techniques to obtain high-quality this compound .

Chemical Reactions Analysis

Hygroscopic Interactions in Atmospheric Chemistry

MMACl plays a significant role in marine aerosol dynamics due to its hygroscopic properties. Studies using hygroscopicity tandem differential mobility analyzers (HTDMA) reveal:

Key interactions with inorganic salts

-

With (NH4)2SO4 : Mixed particles show smooth hygroscopic growth at high organic content (≥50% MMACl), while lower MMACl ratios trigger deliquescence at 75-80% RH .

-

With NaCl : Deliquescence occurs at all mass ratios, with particle shrinkage (4-7% diameter reduction) observed before phase transition due to structural compaction .

-

With Ca(NO3)2 : Maintains liquid-like behavior across 0-90% RH, indicating minimal phase disruption .

Growth Factor (GF) Comparison

| Mixture Composition | Measured GF (85% RH) | ZSR Model Prediction | Deviation |

|---|---|---|---|

| MMACl/(NH4)2SO4 (1:1) | 1.42 ± 0.03 | 1.38 | +2.9% |

| MMACl/NaCl (3:1) | 1.55 ± 0.02 | 1.61 | -3.7% |

| MMACl/Ca(NO3)2 (1:2) | 1.68 ± 0.04 | 1.72 | -2.3% |

Data shows ZSR predictions align closely with measurements (±5%) when particles remain liquid . Particle morphology changes (shrinkage/swelling) correlate with chloride ion mobility and water adsorption kinetics.

Solvation Dynamics in Mixed Solvents

In THF-water systems (30-70% w/w), MMACl exhibits:

Non-ideal solution behavior

-

Negative excess molar volumes (Vᴱ = -45 to -239 cm³/mol) indicate strong ion-dipole interactions .

-

Jones-Dole viscosity B coefficients range +0.21 to +0.82, confirming structure-making capacity .

Temperature-dependent solvation

| Temperature (°C) | ΔsolvH (kJ/mol) | ΔsolvS (J/mol·K) |

|---|---|---|

| 25 | -62.4 ± 1.2 | -198 ± 5 |

| 45 | -58.1 ± 0.9 | -184 ± 4 |

Enthalpy-driven solvation dominates below 40°C, with entropy becoming significant at higher temperatures . These properties influence reaction kinetics in solvent-mediated processes.

The chemical behavior of MMACl demonstrates remarkable versatility across different systems, from atmospheric particulate interactions to advanced material synthesis. Its dual functionality as both a participating species and process modifier makes it valuable in applications requiring precise control over phase transitions and crystallization pathways.

Scientific Research Applications

Monomethylammonium chloride has several scientific research applications:

Chemistry: It is used in the synthesis of organic compounds and as a reagent in various chemical reactions.

Biology: It is used in the study of ion exchange and membrane transport processes.

Industry: It is prominently used in the production of perovskite solar cells, where it helps improve the efficiency and stability of the cells

Mechanism of Action

The mechanism by which monomethylammonium chloride exerts its effects involves its ability to form ionic bonds with other compounds. In the context of perovskite solar cells, it reduces the bandgap width and trap densities, thereby enhancing the photoelectric properties of the cells. The molecular targets and pathways involved include the interaction with lead iodide to form methylammonium lead iodide, a key component in perovskite solar cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares monomethylammonium chloride with key analogues:

Key Observations :

- Size and Solubility: this compound’s small size enhances water solubility compared to bulky analogues like TOMAC, which is lipid-soluble due to long alkyl chains .

- Symmetry vs. Reactivity : Tetramethylammonium chloride’s symmetry reduces reactivity, making it suitable for electrochemical applications, whereas hydroxylammonium chloride’s hydroxyl group increases redox activity .

Research Findings and Case Studies

- Crystal Engineering: this compound forms ordered structures in coordination complexes, such as (CH₃NH₃)₄YbCl₇, which exhibit unique magnetic properties due to Yb³⁺ ions .

- Catalytic Efficiency : TOMAC outperforms smaller ammonium salts in phase-transfer catalysis for alkylation reactions, attributed to its lipophilic character .

- Biochemical Applications: (2-Aminoethyl)trimethylammonium chloride () serves as a precursor for betaine analogs in enzyme studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.